molecular formula C20H19NO3 B6508863 ethyl 1-[(3-methylphenyl)methyl]-4-oxo-1,4-dihydroquinoline-3-carboxylate CAS No. 892290-19-6

ethyl 1-[(3-methylphenyl)methyl]-4-oxo-1,4-dihydroquinoline-3-carboxylate

Cat. No.: B6508863
CAS No.: 892290-19-6
M. Wt: 321.4 g/mol
InChI Key: GNPOWHLWJNXWIN-UHFFFAOYSA-N
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Description

Ethyl 1-[(3-methylphenyl)methyl]-4-oxo-1,4-dihydroquinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of ethyl 1-[(3-methylphenyl)methyl]-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-methylbenzylamine with ethyl acetoacetate, followed by cyclization and oxidation steps. The reaction conditions often involve the use of catalysts and specific temperature controls to ensure high yield and purity. Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale synthesis.

Chemical Reactions Analysis

Ethyl 1-[(3-methylphenyl)methyl]-4-oxo-1,4-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the quinoline ring, allowing for the introduction of various functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 1-[(3-methylphenyl)methyl]-4-oxo-1,4-dihydroquinoline-3-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: Studies have explored its potential as an antimicrobial and antiviral agent.

    Medicine: Research is ongoing to investigate its potential therapeutic effects, including anticancer and anti-inflammatory properties.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of ethyl 1-[(3-methylphenyl)methyl]-4-oxo-1,4-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes, while its anticancer properties could involve the disruption of cellular pathways critical for cancer cell survival.

Comparison with Similar Compounds

Ethyl 1-[(3-methylphenyl)methyl]-4-oxo-1,4-dihydroquinoline-3-carboxylate can be compared with other quinoline derivatives such as:

    Chloroquine: Known for its antimalarial activity.

    Quinoline N-oxide: Used in various oxidation reactions.

    Quinoline-3-carboxylic acid: A precursor for the synthesis of other quinoline derivatives. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

Ethyl 1-[(3-methylphenyl)methyl]-4-oxo-1,4-dihydroquinoline-3-carboxylate is a synthetic compound belonging to the quinoline derivative class, characterized by a unique substitution pattern that may influence its biological properties. This article reviews its biological activity, synthesis, and potential therapeutic applications based on diverse scientific literature.

Chemical Structure and Properties

The molecular formula of this compound is C20H19NO3C_{20}H_{19}NO_3 with a molecular weight of approximately 321.37 g/mol. The compound features a quinoline backbone with an ethyl group at the 1-position and a 3-methylphenylmethyl group at the 3-position, contributing to its unique reactivity and interaction potential within biological systems .

Property Value
Molecular FormulaC20H19NO3
Molecular Weight321.37 g/mol
LogP3.5714
Polar Surface Area36.316 Ų
Hydrogen Bond Acceptors5

Synthesis

The synthesis of this compound typically involves several steps, including condensation reactions and cyclization processes that yield the quinoline structure. Specific reaction conditions can vary depending on the starting materials used.

Antimicrobial Properties

Quinoline derivatives have been widely studied for their antimicrobial activities. This compound has shown significant potential against various bacterial strains and fungi:

  • Antibacterial Activity : Similar compounds have demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. For instance, derivatives with similar structures have exhibited minimum inhibitory concentrations (MICs) ranging from 0.5 to 5 µg/mL against these pathogens .
  • Antifungal Activity : The compound's structural analogs have also been evaluated for antifungal properties, showing promising results against fungi such as Candida albicans and Aspergillus niger. Some derivatives achieved MIC values as low as 0.25 mg/mL, indicating strong antifungal potential .

The mechanism by which this compound exerts its biological effects is believed to involve interference with bacterial cell wall synthesis and disruption of fungal cell membranes. Studies employing molecular docking techniques suggest that this compound may bind effectively to specific targets in microbial cells, enhancing its inhibitory effects .

Case Studies

Several studies have highlighted the biological activity of quinoline derivatives similar to this compound:

  • Study on Antibacterial Effects : A comparative study assessed various quinoline derivatives against E. coli and M. luteus, revealing that certain substitutions significantly enhanced antibacterial activity. The study noted that compounds with electron-withdrawing groups exhibited increased potency .
  • Antifungal Evaluation : Another study focused on the antifungal activity of quinoline derivatives against opportunistic pathogens, demonstrating that specific structural modifications could lead to enhanced efficacy against resistant strains of fungi .

Properties

IUPAC Name

ethyl 1-[(3-methylphenyl)methyl]-4-oxoquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3/c1-3-24-20(23)17-13-21(12-15-8-6-7-14(2)11-15)18-10-5-4-9-16(18)19(17)22/h4-11,13H,3,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNPOWHLWJNXWIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(C2=CC=CC=C2C1=O)CC3=CC=CC(=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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